2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine
Description
Properties
IUPAC Name |
2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQDOJJBDXTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403705 | |
| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19197-44-5 | |
| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Eschweiler–Clark reaction, which involves the formation of the azepine ring. This reaction requires the use of formaldehyde and formic acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of a suitable solvent like ethanol.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 1,5-benzothiazepine derivatives, including 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, as promising anticancer agents. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that halogenated derivatives showed improved biological activity due to their structural modifications, leading to enhanced binding interactions with target proteins .
2. Cardiovascular Therapeutics
The benzothiazepine scaffold is widely recognized for its cardiovascular applications. Compounds such as diltiazem are established drugs used to treat hypertension and angina. The structural characteristics of this compound suggest it may also possess calcium channel blocking properties similar to those of its derivatives .
3. Gastrointestinal Disorders
Elobixibat, a derivative of 1,5-benzothiazepine and an ileal bile acid transporter (IBAT) inhibitor, shows promise in treating conditions like dyslipidemia and constipation. The synthesis of elobixibat involves processes that utilize this compound as a precursor . This highlights the compound's relevance in developing therapies for gastrointestinal disorders.
Biological Evaluation
Table 1 summarizes key findings from various studies evaluating the biological activities of this compound and its derivatives.
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | DU-145 (Prostate Cancer) | 15.42 - 41.34 | Halogenated derivatives showed increased activity |
| Study B | L02 (Liver Cells) | >100 | Non-toxic at high concentrations |
| Study C | Various Cancer Lines | Varies | Significant anti-proliferative activity observed |
Case Studies
Several case studies illustrate the compound's potential:
- Case Study 1 : A study on the anticancer properties of benzothiazepines revealed that certain modifications led to enhanced potency against prostate cancer cells compared to standard treatments like methotrexate .
- Case Study 2 : Research on elobixibat demonstrated its efficacy in managing dyslipidemia and constipation through inhibition of bile acid transporters. This application underscores the therapeutic potential of benzothiazepine derivatives in gastrointestinal health .
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity. Additionally, it can interact with ion channels, affecting their function and leading to various physiological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Comparison with Substituted Benzothiazepines
5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines
Compounds such as 5-cyclopentyl, 5-pentyl, and 5-ethyl derivatives () share the benzothiazepine scaffold but differ in substituents at position 3. These substitutions alter physicochemical properties:
- Boiling Points : Increase with larger alkyl chains (e.g., 5-cyclopentyl > 5-ethyl).
- NMR Shifts : The ¹H-NMR of 5-cyclopentyl derivatives shows upfield shifts for methylene protons adjacent to the substituent (δ ~1.5–2.0 ppm), whereas 5-ethyl derivatives exhibit simpler splitting patterns due to reduced steric hindrance .
- Synthetic Yields : All derivatives in were synthesized in ~16 hours, but steric bulk (e.g., 5-propyl) marginally reduces yields compared to smaller substituents.
Diltiazem Hydrochloride
Diltiazem, a clinically used calcium channel blocker, features a 4-oxo group and additional substituents (dimethylaminoethyl, methoxyphenyl). Its molecular weight (450.98 g/mol) and polarity contrast sharply with the simpler 2-methyl derivative, underscoring how structural complexity enhances pharmacological activity but reduces synthetic accessibility .
Comparison with Heterocyclic Analogs
1,5-Benzoxazepines
Replacing sulfur with oxygen (e.g., 2-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, C₁₀H₁₁NO₂) reduces molecular weight (177.20 g/mol) and increases polarity. The oxygen atom enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions .
Benzodiazepines
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) shares a fused benzene-heterocycle structure but incorporates two nitrogen atoms. This difference confers distinct pharmacological properties, such as anxiolytic activity, absent in benzothiazepines .
Alternative Routes for Benzothiazepines
Wang et al. () developed a 1,2,4-oxadiazole-mediated synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepin-4-ones, achieving yields >70% under mild conditions. This method contrasts with traditional approaches by avoiding harsh bases, improving scalability .
Physicochemical Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 2-Methyl-1,5-benzothiazepine | C₁₀H₁₃NS | 179.28 | 295.5 | Epigenetic modulation |
| Diltiazem Hydrochloride | C₂₂H₂₆N₂O₄S·HCl | 450.98 | N/A | Hypertension treatment |
| 5-Cyclopentyl-1,4-benzothiazepine | C₁₅H₁₉NS | 245.39 | >300 | Synthetic intermediate |
| 2-Methyl-1,5-benzoxazepin-4-one | C₁₀H₁₁NO₂ | 177.20 | ~435 | Hydrogen-bonding studies |
Biological Activity
2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (MTHB) is a heterocyclic compound belonging to the benzothiazepine class. Its unique structure, characterized by a benzene ring fused with a thiazepine ring containing nitrogen and sulfur, imparts significant biological activities. This article reviews the biological activities of MTHB, focusing on its anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₀H₁₃NS
- CAS Number : 19197-44-5
- Structure : MTHB features a seven-membered ring structure that includes both nitrogen and sulfur atoms.
Biological Activities
Research indicates that MTHB exhibits several notable biological activities:
1. Anticancer Activity
MTHB and its derivatives have been investigated for their potential as anticancer agents. A study synthesized a series of 1,5-benzothiazepine derivatives and evaluated their anticancer activity against various cancer cell lines using the MTT assay. The findings revealed that specific derivatives displayed significant cytotoxic effects:
| Compound | Cell Line | IC₅₀ (µM) | % Inhibition |
|---|---|---|---|
| BT18 | HT-29 (Colon) | 12.34 ± 0.10 | 64.5 |
| BT19 | MCF-7 (Breast) | 15.67 ± 0.12 | 57.3 |
| BT20 | DU-145 (Prostate) | 11.45 ± 0.09 | 55.8 |
Among these, compound BT20 exhibited activity superior to the standard drug methotrexate .
The mechanism of action for MTHB involves its interaction with various biological targets:
- EGFR Tyrosine Kinase Inhibition : MTHB derivatives showed promising inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in cancer progression .
- Binding Affinities : Interaction studies have demonstrated that MTHB can bind to receptors and channels, influencing their functions and potentially leading to therapeutic effects in cardiovascular and central nervous system disorders.
Case Study 1: Anticancer Efficacy
In a systematic study involving the synthesis of novel benzothiazepine derivatives, compounds were evaluated for their cytotoxicity against liver cancer cell lines (Hep G-2) and prostate cancer cell lines (DU-145). The most potent compound (2c) exhibited an IC₅₀ of 3.29 ± 0.15 µM against Hep G-2 cells compared to the standard drug's IC₅₀ of 4.68 ± 0.17 µM, indicating a strong potential for further development as an anticancer agent .
Case Study 2: In Silico Screening
In silico studies were conducted to identify target proteins for MTHB derivatives using molecular docking simulations. The results indicated that halogenated phenyl substitutions significantly enhanced anticancer activity by improving binding interactions with target proteins involved in cancer cell proliferation .
Q & A
Q. How can predictive modeling address gaps in toxicity data for novel derivatives?
- Answer : QSTR (quantitative structure-toxicity relationship) models using software like Derek Nexus predict hepatotoxicity or mutagenicity. For example, limited experimental data on 2-methyl derivatives are supplemented with analog studies (e.g., 4-chloro-substituted benzothiazepines) to infer safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
